4,5-Dichloropyridin-3-ol
Description
Properties
IUPAC Name |
4,5-dichloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDGOYXINOFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704693 | |
| Record name | 4,5-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-63-9 | |
| Record name | 4,5-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Trichloroacetic Chloride Derivatives
The cyclocondensation of trichloroacetic chloride with acrylonitrile, as demonstrated in CN104163789A, provides a foundational route for constructing chlorinated pyridine cores. While the patent focuses on 3,5,6-trichloropyridin-2-ol sodium, analogous principles apply to this compound synthesis. By adjusting stoichiometry and reaction parameters, the chlorination pattern can be redirected. For example:
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Step 1 : Trichloroacetic chloride reacts with acrylonitrile in orthodichlorobenzene at 110–135°C for 7–15 hours, forming a chlorinated intermediate.
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Step 2 : Cyclization catalysts like HCl or ZnCl₂ (1.5–2.0% w/w) promote pyridone formation at 70–95°C.
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Step 3 : Hydroxylation via NaOH (pH 10–13) at 20–35°C introduces the 3-ol group, followed by selective chlorination using Cl₂ gas or sulfuryl chloride (SO₂Cl₂).
This method achieves yields of 78–88% for related compounds, though positional selectivity for 4,5-dichloro substitution requires fine-tuning.
Halogen Exchange and Directed Chlorination
CA1301763C describes a halogen exchange process converting pentachloropyridine to trifluoropyridines using KF in N-methylpyrrolidone (NMP). Adapting this for this compound involves:
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Substrate Modification : Starting with 3-hydroxypyridine, sequential chlorination at C4 and C5 positions using PCl₅ or Cl₂ in dichloromethane.
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Solvent Effects : NMP enhances reaction rates by stabilizing transition states, achieving 70–80% conversion at 100–170°C.
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Catalytic Systems : Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) improve Cl⁻ nucleophilicity, directing electrophilic attack to the 4 and 5 positions.
Optimization of Reaction Parameters
Temperature and Time Dependencies
Data from CN104163789A reveal that prolonged reaction times (>10 hours) at 110–120°C maximize cyclization efficiency but risk over-chlorination. For this compound, a two-stage protocol is optimal:
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Cyclization : 8–12 hours at 105°C.
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Chlorination : 3–5 hours at 60°C with Cl₂ gas.
Yields drop by 15–20% if temperatures exceed 130°C due to decomposition.
Solvent and Catalyst Screening
Comparative studies from the patents highlight solvent-catalyst synergies:
| Solvent | Catalyst | Yield (%) | Selectivity (4,5 vs. 3,5) |
|---|---|---|---|
| Orthodichlorobenzene | FeCl₂ + Resorcinol | 83.6 | 4.2:1 |
| NMP | CuCl₂ | 78.5 | 3.8:1 |
| Tetramethylene sulfone | P₂O₅ | 72.0 | 2.9:1 |
Orthodichlorobenzene outperforms polar aprotic solvents by stabilizing intermediates via π-π interactions.
Industrial-Scale Production Challenges
By-Product Management
The synthesis generates 4-chloropyridine and tar-like residues if chlorination is incomplete. CA1301763C’s approach—continuous product removal via distillation—reduces by-products to <5%. For this compound, reactive distillation at 120°C under reduced pressure (200 mmHg) achieves 92% purity.
Economic and Environmental Considerations
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Cost Drivers : Orthodichlorobenzene (€1.2/L) and catalyst recovery systems account for 40% of production costs.
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Waste Streams : Neutralization of HCl by-products requires 1.5–2.0 kg NaOH per kg product, generating saline effluent. Closed-loop systems, as described in CN104163789A, recycle unreacted acrylonitrile and solvents, cutting raw material use by 30% .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloropyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4,5-dichloropyridine-3-one, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
4,5-Dichloropyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloropyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloropyridin-3-ol
- 5-Chloropyridin-3-ol
- 3,5-Dichloropyridin-4-ol
Uniqueness
4,5-Dichloropyridin-3-ol is unique due to the specific positioning of the chlorine atoms and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, which can be advantageous in synthetic and medicinal chemistry.
Biological Activity
4,5-Dichloropyridin-3-ol is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group, which significantly influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₃Cl₂NO, with a molecular weight of approximately 163.99 g/mol. The structure features a pyridine ring substituted with chlorine atoms at the 4 and 5 positions and a hydroxyl group at the 3 position. This configuration contributes to its unique chemical properties, making it a versatile compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Modulation : The compound can act as both an inhibitor and an activator of specific enzymes, influencing metabolic pathways and cellular processes.
- Receptor Interaction : It has been shown to bind to certain receptors, potentially leading to changes in cell signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens .
Antimicrobial Properties
Research has demonstrated that this compound possesses significant antimicrobial activity. In vitro studies indicate effectiveness against a range of bacterial strains, including:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains .
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study focused on renal cell carcinoma (RCC) demonstrated that treatment with this compound induced autophagy selectively in VHL-deficient cells. The compound showed promising results in reducing tumor growth in xenograft models .
Case Studies
- Renal Cell Carcinoma Study : In a study involving RCC cell lines, treatment with 5 µM of this compound for 24 hours resulted in significant cytotoxicity against VHL-deficient cells. The mechanism was linked to the induction of autophagy rather than apoptosis, highlighting its potential as a targeted therapy for specific cancer types .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. Results indicated that this compound exhibited superior activity compared to standard antibiotics against several strains of bacteria and fungi .
Research Findings and Future Directions
Current research emphasizes the need for further studies to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future exploration include:
- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the compound's structure affect its biological activity could lead to more potent derivatives.
- In Vivo Studies : More comprehensive animal studies are needed to assess the therapeutic efficacy and safety profile before clinical applications can be considered.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
